N'-(2-Methoxybenzylidene)decanohydrazide
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Overview
Description
N’-(2-Methoxybenzylidene)decanohydrazide is a chemical compound with the molecular formula C18H28N2O2 and a molecular weight of 304.436 g/mol It is a hydrazone derivative, characterized by the presence of a methoxybenzylidene group attached to a decanohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Methoxybenzylidene)decanohydrazide typically involves the condensation reaction between 2-methoxybenzaldehyde and decanohydrazide. The reaction is usually carried out in a solvent such as methanol, under reflux conditions, to facilitate the formation of the hydrazone bond .
Industrial Production Methods
While specific industrial production methods for N’-(2-Methoxybenzylidene)decanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Methoxybenzylidene)decanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’-(2-Methoxybenzylidene)decanohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other hydrazone derivatives.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N’-(2-Methoxybenzylidene)decanohydrazide involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which may contribute to its biological activities. Additionally, the hydrazone group can participate in various biochemical reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N’-(2-methoxybenzylidene)benzohydrazide: A similar hydrazone derivative with a bromine substituent.
N’-(2-Methoxybenzylidene)-3,4-methylenedioxybenzohydrazide: Another hydrazone compound with a methylenedioxy group.
Uniqueness
N’-(2-Methoxybenzylidene)decanohydrazide is unique due to its specific structure, which combines a methoxybenzylidene group with a decanohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
302908-93-6 |
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Molecular Formula |
C18H28N2O2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]decanamide |
InChI |
InChI=1S/C18H28N2O2/c1-3-4-5-6-7-8-9-14-18(21)20-19-15-16-12-10-11-13-17(16)22-2/h10-13,15H,3-9,14H2,1-2H3,(H,20,21)/b19-15+ |
InChI Key |
XGAALNSRDHBVBY-XDJHFCHBSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1OC |
Canonical SMILES |
CCCCCCCCCC(=O)NN=CC1=CC=CC=C1OC |
Origin of Product |
United States |
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